Disulfide, bis[4-(methylsulfonyl)phenyl]
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Overview
Description
Disulfide, bis[4-(methylsulfonyl)phenyl] is an organic compound with the molecular formula C14H14O4S4 It is characterized by the presence of two phenyl rings each substituted with a methylsulfonyl group and connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis[4-(methylsulfonyl)phenyl] typically involves the oxidation of thiols. One common method is the reaction of 4-(methylsulfonyl)thiophenol with an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under mild conditions to avoid over-oxidation .
Industrial Production Methods
Industrial production of disulfide, bis[4-(methylsulfonyl)phenyl] follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Disulfide, bis[4-(methylsulfonyl)phenyl] undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The methylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol, sodium borohydride.
Solvents: Dichloromethane, acetonitrile.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Disulfide, bis[4-(methylsulfonyl)phenyl] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of disulfide bonds.
Biology: Studied for its role in redox biology and as a model compound for disulfide bond formation in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its redox properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of disulfide, bis[4-(methylsulfonyl)phenyl] primarily involves redox reactions. The disulfide bond can undergo reversible oxidation and reduction, which is crucial in maintaining the redox balance in biological systems. The compound can interact with thiol-containing proteins, leading to the formation or breaking of disulfide bonds, thereby affecting protein structure and function .
Comparison with Similar Compounds
Similar Compounds
Disulfide, bis(4-methylphenyl): Similar structure but lacks the methylsulfonyl groups.
Disulfide, bis(4-chlorophenyl): Contains chlorine substituents instead of methylsulfonyl groups.
Disulfide, bis(4-nitrophenyl): Contains nitro groups instead of methylsulfonyl groups.
Uniqueness
Disulfide, bis[4-(methylsulfonyl)phenyl] is unique due to the presence of methylsulfonyl groups, which enhance its solubility and reactivity compared to other disulfides. These groups also provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
92424-06-1 |
---|---|
Molecular Formula |
C14H14O4S4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-methylsulfonyl-4-[(4-methylsulfonylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C14H14O4S4/c1-21(15,16)13-7-3-11(4-8-13)19-20-12-5-9-14(10-6-12)22(2,17)18/h3-10H,1-2H3 |
InChI Key |
XXYVGTWDKQHQOG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
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